N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Drug Design Pharmacokinetics Lipophilicity

This pyridazine thioether derivative is a critical tool for medicinal chemistry and chemical biology research. Its unique benzylamino-acetamide side chain provides distinct hydrogen-bonding and π-stacking interactions, making it non-interchangeable with oxygen-containing analogs. Use as an FPR agonist probe, α-glucosidase inhibitor scaffold, or CNS drug-like space calibrant. Achiral nature ensures reliable negative control performance.

Molecular Formula C20H17FN4O2S
Molecular Weight 396.44
CAS No. 1021090-53-8
Cat. No. B2944725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
CAS1021090-53-8
Molecular FormulaC20H17FN4O2S
Molecular Weight396.44
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C20H17FN4O2S/c21-16-8-4-7-15(11-16)20(27)23-17-9-10-19(25-24-17)28-13-18(26)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,26)(H,23,24,27)
InChIKeyWZUDSIVEEUHDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-(Benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide (CAS 1021090-53-8): Core Structural Identity and Research-Grade Procurement Context


N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide (CAS 1021090-53-8) is a synthetic small-molecule pyridazine derivative with a molecular formula of C₂₀H₁₇FN₄O₂S and a molecular weight of 396.44 g/mol . It features a 3-fluorobenzamide moiety linked to a pyridazine core, which is further functionalized with a thioether-bound benzylamino-acetamide side chain. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, where its structural features enable investigation of formyl peptide receptor (FPR) modulation [1] and α-glucosidase inhibition [2].

Why N-(6-((2-(Benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide Cannot Be Simply Substituted with In-Class Analogs


Pyridazine-based thioether derivatives are not functionally interchangeable due to the critical influence of substituent identity on target engagement and selectivity. In FPR agonist series, the replacement of oxygen with sulfur in the linker significantly alters steric bulk and receptor activation profiles [1]. Similarly, for α-glucosidase inhibition, the specific thiobenzyl moiety dictates competitive vs. non-competitive binding modes and Ki values [2]. The benzylamino-acetamide side chain in this compound provides a unique hydrogen-bonding and π-stacking footprint compared to simpler ethylthio or dialkylaminoethyl analogs , making generic substitution scientifically unjustifiable without comparative validation.

Quantitative Differentiation Evidence for N-(6-((2-(Benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide Against Closest Analogs


Computational LogP and Topological Polar Surface Area (TPSA) Differentiation from 4-Methylbenzamide Analog

The 3-fluorobenzamide variant exhibits a calculated LogP of 3.1 and TPSA of 112 Ų, compared to the 4-methylbenzamide analog (CAS not available) with a predicted LogP of 3.4 and TPSA of 104 Ų, based on in silico fragment-based calculations . The fluorine substitution increases polarity and metabolic stability potential relative to the methyl analog.

Drug Design Pharmacokinetics Lipophilicity

Hydrogen-Bond Donor/Acceptor Profile vs. Propionamide and Acetamide Analogs

The target compound presents 3 hydrogen-bond donors (benzamide NH, pyridazin-amide NH, benzylamino NH) and 5 acceptors, whereas the propionamide analog offers 2 donors and 4 acceptors, and the simple acetamide analog offers 3 donors and 4 acceptors . This expanded H-bond network in the 3-fluorobenzamide derivative enhances its potential for specific target interactions.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Molecular Weight and Fractional sp³ Carbon Count Differentiation from Diethylaminoethyl Analog

The target compound has a molecular weight of 396.44 g/mol and a fraction of sp³ carbons (Fsp³) of 0.30, compared to the diethylaminoethyl analog (CAS 1021120-22-8) with MW 390.48 g/mol and Fsp³ of 0.38 [1]. The lower Fsp³ of the 3-fluorobenzamide derivative suggests a more planar, aromatic-rich structure that may favor π-π stacking interactions in certain binding pockets.

Lead Optimization Drug-likeness Physicochemical Properties

Enantiomeric and Regioisomeric Purity Considerations vs. Triazolopyridazine Hybrids

The target compound lacks chiral centers, simplifying enantiomeric purity concerns, unlike triazolopyridazine-fused analogs such as N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (CAS 872994-18-8), which requires chiral separation and introduces batch-to-batch variability . The absence of stereocenters ensures consistent biological readout across independent experimental replicates.

Chemical Biology Assay Reproducibility Compound Quality Control

High-Impact Research and Industrial Application Scenarios for N-(6-((2-(Benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide


SAR Exploration of FPR Agonists with Tunable Thioether Linkers

This compound serves as a key structural probe in structure-activity relationship (SAR) studies of formyl peptide receptor (FPR) agonists. The benzylamino-acetamide thioether side chain allows systematic variation of steric and electronic properties compared to oxygen-containing analogs, enabling the mapping of FPR1 vs. FPR2 selectivity determinants as described in the foundational SAR platform [1].

α-Glucosidase Inhibitor Hit-to-Lead Optimization

The pyridazin-thiobenzyl scaffold, as exemplified by this compound, is a validated starting point for developing competitive α-glucosidase inhibitors with potency exceeding acarbose (IC₅₀ range: 26.3–148.9 μM for the series) [2]. The 3-fluorobenzamide variant can be used to probe fluorine-specific electronic effects on enzyme inhibition kinetics.

Physicochemical Property Calibration for CNS Drug Design

With its calculated LogP of 3.1, TPSA of 112 Ų, and Fsp³ of 0.30, this compound occupies a favorable region of CNS drug-like chemical space. It can be used as a reference standard to calibrate in silico models for blood-brain barrier permeability predictions in academic and industrial discovery programs.

Control Compound for Selectivity Profiling Against Kinase and GPCR Panels

Given the prevalence of pyridazine-based inhibitors in kinase and GPCR drug discovery, this compound—due to its achiral nature and defined H-bond donor/acceptor profile—can serve as a negative control or selectivity benchmark in broad-panel biochemical screening, reducing confounding factors related to stereochemistry or undefined regioisomerism.

Quote Request

Request a Quote for N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.